molecular formula C6H14N2O B13204363 2-(ethylamino)-N-methylpropanamide

2-(ethylamino)-N-methylpropanamide

Cat. No.: B13204363
M. Wt: 130.19 g/mol
InChI Key: VXVXQZFNAZMMBW-UHFFFAOYSA-N
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Description

2-(ethylamino)-N-methylpropanamide is an organic compound with the molecular formula C6H14N2O It is a derivative of propanamide, where the amide nitrogen is substituted with an ethylamino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-methylpropanamide can be achieved through several methods. One common approach involves the reaction of N-methylpropanamide with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

N-methylpropanamide+ethylamineThis compound\text{N-methylpropanamide} + \text{ethylamine} \rightarrow \text{this compound} N-methylpropanamide+ethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylpropanamide oxides, while reduction can produce ethylamino derivatives.

Scientific Research Applications

2-(ethylamino)-N-methylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methylpropanamide: Lacks the ethylamino group, resulting in different chemical properties and reactivity.

    Ethylamine: A simpler amine that can be used as a starting material for the synthesis of 2-(ethylamino)-N-methylpropanamide.

    Propanamide: The parent compound without any substitutions on the amide nitrogen.

Uniqueness

This compound is unique due to the presence of both an ethylamino group and a methyl group on the amide nitrogen. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(ethylamino)-N-methylpropanamide

InChI

InChI=1S/C6H14N2O/c1-4-8-5(2)6(9)7-3/h5,8H,4H2,1-3H3,(H,7,9)

InChI Key

VXVXQZFNAZMMBW-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)C(=O)NC

Origin of Product

United States

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